molecular formula C13H12N4O3 B11848631 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11848631
M. Wt: 272.26 g/mol
InChI Key: LDDQTLZGLJMTGR-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound based on the pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a purine bioisostere. This core scaffold is a privileged structure in drug discovery, particularly for designing kinase inhibitors . Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms. These include the inhibition of key protein kinases such as VEGFR-2 , EGFR/ErbB2 , and CDK2 , which are critical targets in oncological research. Compounds featuring this scaffold have been shown to induce cell cycle arrest (e.g., in S-phase or G2/M phase) and stimulate apoptosis in cancer cell lines, evidenced by the cleavage of caspase-3 and PARP . The specific 2,5-dimethoxyphenyl substitution at the 1-position of the pyrazolo[3,4-d]pyrimidine core may influence the compound's physicochemical properties and its interaction with biological targets, offering a point of diversification for structure-activity relationship (SAR) studies. This product is intended for research purposes only, specifically for use in biochemical and cell-based assays to explore kinase inhibition, antiproliferative activity, and mechanisms of cell death. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H12N4O3/c1-19-8-3-4-11(20-2)10(5-8)17-12-9(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)

InChI Key

LDDQTLZGLJMTGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=O)NC=N3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the cyclization step, achieving comparable yields (75–80%) while reducing reaction time by 60%. However, scalability remains challenging due to rapid heat dissipation in larger batches.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Cyclization Methods

ConditionSolventCatalystTime (h)Yield (%)Source
Conventional (HCl gas)DioxaneHCl685
MicrowaveDMFHCl0.580
Thermal (reflux)TolueneAcOH1268

Key observations:

  • Dioxane outperforms toluene and DMF in conventional synthesis due to better HCl solubility and intermediate stability.

  • Catalytic acetic acid in toluene affords lower yields (68%), likely due to incomplete cyclization.

Regioselective Introduction of the 2,5-Dimethoxyphenyl Group

The 1-position substituent is introduced at the initial hydrazine condensation stage. Reacting 2,5-dimethoxyphenylhydrazine hydrochloride with ethyl ethoxymethylenec cyanoacetate ensures regioselective formation of the 1-arylpyrazole intermediate. Competing pathways (e.g., 3- or 5-substitution) are suppressed by the electron-donating methoxy groups, which stabilize the transition state during cyclocondensation. ¹H NMR analysis of intermediate (3) confirms regiochemistry, with characteristic singlet peaks for pyrazole-H (δ 7.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm).

Characterization and Spectral Data

The final compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d6d_6) : δ 8.45 (s, 1H, pyrimidine-H), 7.62 (d, J=8.8J = 8.8 Hz, 1H, Ar-H), 6.95 (dd, J=8.8,3.0J = 8.8, 3.0 Hz, 1H, Ar-H), 6.88 (d, J=3.0J = 3.0 Hz, 1H, Ar-H), 3.83 (s, 3H, OCH3_3), 3.79 (s, 3H, OCH3_3).

  • IR (KBr) : 1685 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N), 1250 cm1^{-1} (C-O).

  • Elemental Analysis : Calculated for C14_{14}H14_{14}N4_4O3_3: C 56.37%, H 4.70%, N 18.81%; Found: C 56.29%, H 4.75%, N 18.77%.

Challenges and Alternative Approaches

  • Byproduct Formation : Prolonged HCl exposure generates hydrolyzed byproducts (e.g., pyrazole-4-carboxylic acids). Neutralization with NaOH immediately post-reaction mitigates this issue.

  • Alternative Nitriles : Benzyl cyanide and acrylonitrile fail to yield the desired product, suggesting steric and electronic constraints at the cyclization stage.

Scalability and Industrial Feasibility

Conventional thermal methods are preferred for kilogram-scale synthesis, with batch yields exceeding 80%. Microwave-assisted protocols, while faster, require specialized equipment and are limited to sub-100g batches. Recent patents suggest continuous-flow reactors may bridge this gap, but data specific to pyrazolo[3,4-d]pyrimidinones remain unpublished .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazolo[3,4-d]pyrimidin-4(5H)-one core undergoes nucleophilic substitution at electron-deficient positions, particularly at nitrogen atoms.

Reaction Reagents/Conditions Products References
ChlorinationPCl₅/POCl₃, reflux4-Chloro-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
AminationAniline, RT4-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Hydrazine substitutionHydrazine hydrate, Δ4-Hydrazinyl-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Key Observations :

  • Chlorination with PCl₅/POCl₃ introduces a leaving group at the 4-position, enabling subsequent substitutions .

  • Hydrazine substitution facilitates the formation of hydrazone derivatives, which are intermediates for further functionalization .

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems.

Reaction Reagents/Conditions Products References
Intramolecular cyclizationAcOH, ΔFused pyrazolo-triazolo-pyrimidine derivatives
Condensation with nitrilesAliphatic/aromatic nitriles, HCl gasPyrazolo[3,4-d]pyrimidine-fused tetrazolo or triazolo derivatives

Mechanistic Insight :

  • Cyclization often involves activation of the pyrimidine ring’s electrophilic sites, followed by bond formation with nucleophilic partners (e.g., nitriles or amines) .

Oxidation and Reduction

The dimethoxyphenyl group and pyrimidine core exhibit redox activity.

Reaction Reagents/Conditions Products References
Oxidation of dimethoxy groupsH₂O₂, FeCl₃Quinone derivatives (demethylation followed by oxidation)
Reduction of pyrimidine coreNaBH₄/LiAlH₄Partially saturated pyrazolo[3,4-d]pyrimidine derivatives

Notable Data :

  • Demethylation of the 2,5-dimethoxyphenyl group under oxidative conditions yields catechol intermediates, which are prone to further oxidation.

  • Reduction of the pyrimidine ring modifies electronic properties, potentially enhancing biological activity.

Functionalization via Coupling Reactions

The compound serves as a scaffold for cross-coupling reactions.

Reaction Reagents/Conditions Products References
Suzuki-Miyaura couplingAryl boronic acids, Pd(PPh₃)₄4-Aryl-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Click chemistryCu(I)-catalyzed azide-alkyneTriazole-linked pyrazolo[3,4-d]pyrimidine conjugates

Applications :

  • These reactions enable the introduction of diverse aryl or alkyl groups, tailoring the compound for specific biological targets.

Stability and Degradation

The compound’s stability under varying conditions is critical for applications.

Condition Observation References
Acidic (pH < 3)Degradation of the pyrimidine ring via hydrolysis
Alkaline (pH > 10)Demethylation of the 2,5-dimethoxyphenyl group
Thermal (Δ > 150°C)Decomposition with release of CO and NH₃

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy (kJ/mol) Yield (%)
ChlorinationFast45–5585–92
Suzuki couplingModerate60–7570–80
Hydrazine substitutionSlow80–9565–75

Data derived from kinetic studies in .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their ability to inhibit cancer cell growth. In one study, compounds based on this structure demonstrated a mean growth inhibition of 43.9% across 56 different cancer cell lines, indicating broad-spectrum anticancer activity .

Case Study: Dual CDK2/TRKA Inhibition

A notable case study involved the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that acted as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). These compounds showed potent anticancer activity and were characterized by molecular docking simulations that suggested effective binding modes similar to known inhibitors .

Kinase Inhibition

The compound has also been investigated for its role as a kinase inhibitor. Kinases are crucial in regulating various cellular processes, and their dysregulation is often linked to cancer. The pyrazolo[3,4-d]pyrimidine structure has been associated with the inhibition of several kinases, including Aurora A/B and others involved in cancer progression .

Table: Summary of Kinase Inhibition Studies

CompoundTarget KinaseIC50 Value (µM)Cell Line Tested
Compound AAurora A/B0.19WM266.4
Compound BCDK20.25HepG2
Compound CTRKA0.30HCT116

Other Therapeutic Applications

Beyond oncology, the compound's derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Properties : Some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their anti-inflammatory effects, contributing to potential treatments for inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that certain derivatives may exhibit neuroprotective properties, which could be beneficial in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidinone derivatives vary in substituents, leading to distinct physicochemical and biological profiles. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity Key Physicochemical Properties References
1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 2,5-Dimethoxyphenyl ~284.27 (calculated) Inferred: Potential kinase inhibition Predicted higher lipophilicity (logP) due to methoxy groups
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Phenyl 212.21 Antimicrobial (moderate activity) Lower solubility in polar solvents
1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Methoxybenzyl 256.27 Not explicitly reported Enhanced stability due to benzyl group
1-(2,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 2,4-Dichlorophenyl ~301.13 (calculated) Inferred: Antitumor potential Higher density (1.70 g/cm³), acidic pKa
6-((2-Morpholinoethyl)thio)-1-phenethyl derivative (84a) Morpholinoethylthio + phenethyl 385.48 Not explicitly reported Improved bioavailability due to sulfur

Key Observations:

Substituent Effects on Bioactivity: Methoxy Groups: The 2,5-dimethoxyphenyl substituent in the target compound may enhance binding to hydrophobic pockets in enzymes, as seen in analogs like 1-(4-methoxybenzyl)-derivatives . In contrast, 1-phenyl derivatives exhibit moderate antimicrobial activity, suggesting that electron-donating groups (e.g., methoxy) could fine-tune target selectivity .

Synthetic Accessibility :

  • The target compound can be synthesized via cyclization reactions similar to those in (refluxing with aromatic amines in pyridine). However, the introduction of methoxy groups may require protective strategies to avoid demethylation under harsh conditions .

Acid-Base Behavior: The dichlorophenyl derivative has a predicted pKa of -2.76, indicating strong acidity, whereas methoxy-substituted analogs are likely less acidic due to electron-donating effects .

The dimethoxy substitution pattern may confer unique kinase-inhibitory properties, warranting further investigation .

Biological Activity

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activities associated with this compound, including its anticancer properties and mechanisms of action.

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity. The presence of the 2,5-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating notable growth inhibition.

Table 1: Anticancer Activity Data

Cell LineGI (%)IC50 (µM)Reference
HOP-92 (Lung)71.811.70
NCI-H460 (Lung)66.1219.92
ACHN (Renal)66.02-
RFX 393 (Renal)84.17-
SNB-75 (CNS)69.53-

The growth inhibition percentages (GI%) indicate the effectiveness of the compound across these cell lines, with RFX 393 showing particularly high sensitivity.

The mechanism by which this compound exerts its anticancer effects involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Molecular docking studies suggest that it binds effectively to these targets, which are crucial in cell cycle regulation and neuronal signaling.

Table 2: Binding Affinity Data

TargetBinding Affinity (µM)Reference
CDK20.22
TRKA0.89

This binding affinity indicates a strong interaction with the targets, suggesting that the compound could be a viable candidate for further development as an anticancer agent.

Case Studies

In a recent investigation involving a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives, several compounds exhibited enhanced cytotoxicity against renal carcinoma cell lines. Notably, compounds 6s and 6t demonstrated significant inhibition of CDK2 and TRKA, leading to cell cycle arrest in the G0–G1 phase.

Figure 1: Cell Cycle Distribution After Treatment

  • Control Group: G0–G1 = 57.08%
  • Treated with 6s : G0–G1 = 84.36%
  • Treated with 6t : G0–G1 = 78.01%

These findings underscore the potential of this compound in inducing apoptosis and halting cancer cell proliferation.

Q & A

Basic: What are the common synthetic routes for preparing 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

  • Core scaffold formation : Condensation of 5-amino-1-phenylpyrazole-4-carboxamide with aromatic aldehydes in acidic conditions (e.g., using HCOOH or nanocatalysts like Cs12H2[NaP5W30O110]) to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one core .
  • Functionalization : Substitution reactions (e.g., chlorination with POCl3) followed by nucleophilic aromatic substitution to introduce the 2,5-dimethoxyphenyl group .
    Optimization strategies :
  • Use water as a solvent for eco-friendly synthesis, achieving 46–70% yields with reduced reaction times .
  • Employ nanocatalysts (e.g., Preyssler-type) to enhance regioselectivity and reduce byproducts .
  • Monitor reaction progress via TLC or HPLC and purify using recrystallization (DMF/water) .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Answer:

  • Data collection : Use high-resolution X-ray diffraction (XRD) with monochromatic radiation (e.g., Cu-Kα) to resolve ambiguities in unit cell parameters (e.g., monoclinic P21/n symmetry, a = 4.64 Å, b = 8.08 Å, c = 22.73 Å) .
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) to validate intermolecular interactions .
  • Validation tools : Cross-check with PLATON or Mercury to identify missed symmetry or disordered regions .

Basic: What spectroscopic methods are critical for characterizing this compound, and how are they interpreted?

Answer:

  • 1H/13C NMR : Identify substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidinone C=O at δ 163 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 415.1062 for analogs) and isotopic patterns .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs targeting kinase inhibition?

Answer:

  • Key modifications :
    • Methoxy groups : Adjust electron-donating effects on the phenyl ring to enhance binding to hydrophobic kinase pockets (e.g., VEGFR or PDE9) .
    • Pyrazolo-pyrimidinone core : Introduce substituents at N1 (e.g., trifluoromethyl) to modulate potency and selectivity .
  • Methodology :
    • Perform in vitro kinase assays (IC50 determination) and molecular docking (e.g., AutoDock) to predict binding modes .
    • Compare with analogs like YLL545 (antiangiogenic IC50 = 12 nM) to refine substituent positioning .

Basic: What green chemistry approaches improve the sustainability of synthesizing this compound?

Answer:

  • Solvent selection : Replace DMF or DCM with water or ethanol to reduce toxicity .
  • Catalysts : Use recyclable nanocatalysts (e.g., Preyssler nanoparticles) for condensation reactions, achieving >85% yield over 5 cycles .
  • Waste reduction : Employ one-pot syntheses and column-free purification (e.g., precipitation/crystallization) .

Advanced: How do reaction mechanisms differ between acid-catalyzed and nanocatalyst-mediated syntheses?

Answer:

  • Acid-catalyzed (HCOOH) : Proceeds via imine formation between 5-aminopyrazole and aldehydes, followed by cyclization (rate-determining step) .
  • Nanocatalyst-mediated (Preyssler) : The catalyst stabilizes transition states through Brønsted acid sites, accelerating cyclization and reducing activation energy .
  • Evidence : Kinetic studies (e.g., Arrhenius plots) show a 50% reduction in activation energy with nanocatalysts compared to traditional acids .

Basic: What analytical challenges arise in purity assessment, and how are they addressed?

Answer:

  • Hygroscopicity : Handle samples under inert atmosphere (N2 glovebox) to prevent hydration .
  • Byproducts : Use preparative HPLC with gradient elution (ACN/water + 0.1% TFA) to separate regioisomers .
  • Quantification : Pair LC-MS with external calibration curves for accurate quantification of low-abundance impurities .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking : Use Glide or GOLD to model binding to PDE9 (PDB: 4D3U), focusing on hydrogen bonds with Gln453 and hydrophobic interactions with Phe441 .
  • MD simulations : Run 100-ns trajectories (e.g., AMBER) to assess stability of the dimethoxyphenyl group in the active site .
  • QSAR : Develop models using descriptors like logP and polar surface area to predict bioavailability .

Basic: What are the pharmacological applications of this compound, and how are they validated?

Answer:

  • Antiangiogenic activity : Inhibit VEGF receptor phosphorylation in HUVEC cells (IC50 < 50 nM) via competitive ATP-binding site blockade .
  • Antitumor activity : Test in xenograft models (e.g., MDA-MB-231) with dose-dependent tumor growth suppression .
  • Validation : Combine Western blot (p-VEGFR2) and immunohistochemistry (microvessel density) for mechanistic confirmation .

Advanced: How do crystallographic packing interactions influence the compound’s stability and solubility?

Answer:

  • Hydrogen bonding : Intermolecular N–H···O bonds (2.8 Å) create a rigid lattice, enhancing thermal stability (TGA: decomposition >250°C) but reducing aqueous solubility .
  • π-Stacking : Parallel-displaced stacking of dimethoxyphenyl groups (3.5 Å spacing) contributes to low solubility (~10 µM in PBS) .
  • Mitigation : Co-crystallize with cyclodextrins or introduce hydrophilic substituents (e.g., -SO3H) to improve bioavailability .

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